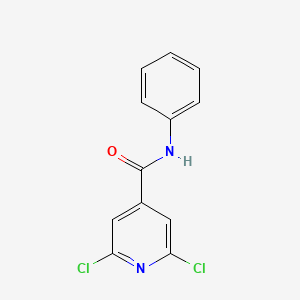

2,6-Dichloro-N-phenylisonicotinamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-10-6-8(7-11(14)16-10)12(17)15-9-4-2-1-3-5-9/h1-7H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQUDZKXEJCIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Isonicotinamide Derivatives in Chemical Biology and Medicinal Chemistry

Isonicotinamide (B137802), the amide derivative of isonicotinic acid, is a versatile scaffold that has been extensively utilized in the development of therapeutic agents and chemical probes. researchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and enzyme-inhibiting properties. nih.gov

The isonicotinamide core, a pyridine (B92270) ring with a carboxamide group at the 4-position, serves as a valuable pharmacophore. This structural motif is capable of engaging in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. nih.gov This versatility has led to the development of isonicotinamide derivatives as potent and selective inhibitors of various enzymes. For instance, certain N-phenylisonicotinamide derivatives have been identified as novel xanthine (B1682287) oxidase inhibitors, which are crucial in the management of hyperuricemia and gout. nih.gov

Furthermore, the isonicotinamide scaffold is a key component in the design of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. nih.gov This application is of particular interest in pharmaceutical sciences as it allows for the modification and optimization of the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability. nih.gov

Below is a table summarizing the diverse applications of isonicotinamide derivatives in chemical biology and medicinal chemistry:

| Application Area | Examples of Biological Targets or Uses |

| Enzyme Inhibition | Xanthine Oxidase, Histone Deacetylases (HDACs) |

| Antimicrobial Activity | Candida albicans, Mycobacterium tuberculosis |

| Material Science | Co-crystal formation with APIs |

| Agrochemicals | Fungicides |

Historical Context of N Phenylisonicotinamide Research and Its Chemical Class

The history of N-phenylisonicotinamide research is intrinsically linked to the broader history of pyridine-containing compounds in medicinal chemistry. The discovery of the therapeutic potential of nicotinamide (B372718) (an isomer of isonicotinamide) and its role as a vitamin (Vitamin B3) in the 1930s spurred significant interest in related pyridinecarboxamides. wikipedia.org

A pivotal moment in the history of this chemical class was the serendipitous discovery of the antitubercular activity of nicotinamide in 1945. newtbdrugs.org This finding led to the synthesis and investigation of a vast number of related compounds, ultimately culminating in the development of isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis therapy. nih.govnih.gov This historical precedent established the pyridinecarboxamide scaffold as a promising starting point for the discovery of new anti-infective agents.

The exploration of N-substituted isonicotinamides, including the N-phenyl series, represents a logical progression from these early discoveries. Medicinal chemists began to systematically modify the isonicotinamide (B137802) core to explore structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties. The introduction of the N-phenyl group provides a modifiable handle to explore interactions with specific binding pockets in target proteins.

Rationale for Investigating 2,6 Dichloro N Phenylisonicotinamide As a Research Compound

Established Synthetic Pathways to the Isonicotinamide Scaffold

The formation of the isonicotinamide scaffold is fundamentally an amidation reaction, connecting a pyridine-4-carboxylic acid derivative with an aniline (B41778). The primary challenge lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A widely employed and classical method involves the conversion of the carboxylic acid, such as 2,6-dichloroisonicotinic acid, into a more reactive acyl chloride. nih.gov This is typically achieved by treatment with reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov The resulting 2,6-dichloroisonicotinoyl chloride is then reacted with aniline or a substituted aniline to form the desired N-phenylisonicotinamide. Triethylamine is often added to neutralize the hydrochloric acid byproduct. nih.gov

The precursor, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid by heating with phosphorus oxychloride and a phase-transfer catalyst like tetraethylammonium (B1195904) chloride. chemicalbook.com

Direct amidation of carboxylic acids and amines offers a more atom-economical alternative, avoiding the need for stoichiometric activating agents. catalyticamidation.info These reactions can be performed under thermal conditions, but often require high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Catalytic methods provide a milder and more efficient approach. Boron-based catalysts, such as boric acid and various boronic acids, are effective for direct amidation, typically requiring azeotropic removal of water. ucl.ac.uk Zirconium catalysts have also been utilized for this transformation. researchgate.net

Another pathway to the amide is through the reaction of an ester derivative of isonicotinic acid with an amine. The conversion of isonicotinamide to isonicotinic acid hydrazide via reaction with hydrazine (B178648) hydrate (B1144303) also demonstrates the reactivity of the amide functional group. google.com

Functionalization Strategies for the Pyridine Ring System

Modifying the pyridine ring of the isonicotinamide scaffold is crucial for creating analogues with diverse properties. The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom present unique challenges for selective functionalization. rsc.org

Direct C-H functionalization has emerged as a powerful tool to avoid pre-functionalized starting materials. rsc.orgnih.gov For dichloropyridines, deprotonative metallation is a common strategy. The choice of base and conditions can direct substitution to different positions. For instance, treating 2,6-dichloropyridine (B45657) with hindered lithium dialkylamides (LDA) or phenyllithium (B1222949) tends to favor lithiation, and subsequent functionalization, at the 3-position. researchgate.net

Transition metal-catalyzed reactions are central to modern pyridine functionalization. Iridium-catalyzed C-H borylation can install a boronate ester onto the pyridine ring, which serves as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling to form C-C bonds. nih.gov For example, 2,6-dichloropyridine can be effectively borylated. nih.gov

Palladium-catalyzed C-H arylation offers another route to substituted pyridines. nih.govresearchgate.net Achieving selectivity can be challenging due to the low reactivity of the pyridine C-H bonds. A common solution is the use of a transient directing group or activator. In this strategy, the pyridine nitrogen is temporarily alkylated (e.g., to form an N-methylpyridinium salt), which activates the ring for Pd-catalyzed arylation at the 2- and 6-positions. A subsequent demethylation step yields the 2,6-diarylpyridine product. nih.govresearchgate.net

Derivatization Approaches at the N-Phenyl Moiety

Introducing structural diversity at the N-phenyl moiety is most commonly achieved by employing substituted anilines in the initial amide bond formation step. This approach allows for the incorporation of a wide array of functional groups onto the phenyl ring. The synthesis of these substituted anilines is a well-established field, providing access to a large pool of starting materials. nih.gov For example, a variety of substituted aniline derivatives can be prepared from isatoic anhydride-8-amide. researchgate.net

The synthesis of N-substituted aryl amidines can also be achieved through the direct activation of amines with a strong base, followed by reaction with a nitrile. uoregon.edu While this method produces amidines rather than amides, it highlights a strategy for activating amines for C-N bond formation. For the synthesis of amides, coupling reactions using Boc-protected amino acids (like phenylalanine) with various anilines, followed by deprotection, provide a reliable route to chiral N-aryl amide derivatives. nih.gov The choice of coupling reagent, such as propanephosphonic acid anhydride (B1165640) (T3P), is critical to prevent racemization. nih.gov

Regioselective Synthesis of Structural Variants

Achieving regioselectivity—the control over the position of chemical modification—is a paramount challenge in the synthesis of complex substituted pyridines. The inherent electronic properties of the pyridine ring often direct reactions to specific sites, and overcoming these tendencies requires carefully designed strategies.

For dichloropyridines, metallation strategies offer a powerful means of regiocontrol. As noted, the use of hindered lithium dialkylamides can selectively deprotonate the 3- or 4-position of 2,6-dichloropyridine, allowing for the introduction of an electrophile at a specific location. researchgate.net This contrasts with the inherent reactivity at the 2- and 6-positions often seen in other pyridine reactions.

The use of directing groups is a cornerstone of regioselective C-H functionalization. mdpi.com A functional group covalently attached to the substrate can chelate to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and overriding the intrinsic reactivity of the molecule. For example, in indole (B1671886) systems, a pivaloyl directing group can steer palladium-catalyzed arylation to the C4 position, a site that is typically difficult to functionalize. mdpi.com Similar principles are applied in pyridine chemistry to control the site of modification.

Catalyst control is another key factor. Different transition metal catalysts can exhibit distinct regioselectivities based on their mechanism of action. Iridium-catalyzed borylation, for example, is often governed by steric factors, leading to functionalization at the least hindered C-H bond. nih.gov In contrast, palladium catalysis can be directed by coordination to the pyridine nitrogen or an ancillary directing group, enabling functionalization at positions adjacent to the nitrogen. mdpi.com

Catalytic Methods in the Construction of Substituted Pyridine Carboxamides

Catalysis is integral to the modern synthesis of this compound and its analogues, offering efficiency, selectivity, and milder reaction conditions. Catalytic methods are employed both for the construction of the core amide bond and for the subsequent functionalization of the heterocyclic ring.

For amide bond formation, direct catalytic amidation between a carboxylic acid and an amine is a green alternative to traditional methods using stoichiometric activators. catalyticamidation.info This reaction, which produces only water as a byproduct, can be effectively catalyzed by various systems. Boron-based catalysts, including simple boric acid and more complex boronic acids, facilitate this condensation, typically under conditions that remove water. ucl.ac.uknih.gov Transition metal catalysts based on elements like zirconium and manganese have also been developed for the amidation of carboxylic acids and the aminolysis of esters, respectively. mdpi.comresearchgate.net

In the functionalization of the pyridine ring, transition metal catalysis is indispensable. researchgate.net Palladium catalysts are widely used for C-H activation and cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. nih.govnih.gov Iridium catalysts are particularly effective for C-H borylation, which transforms a C-H bond into a versatile C-B bond for further derivatization. nih.gov Hydrogenation reactions, often necessary for modifying or removing substituents, are frequently carried out with transition metal catalysts like Pearlman's catalyst (Pd(OH)₂ on carbon). google.com These catalytic methods are essential for building molecular complexity and accessing a broad range of substituted pyridine carboxamides. researchgate.net

Compound Reference Table

Identification of Key Pharmacophoric Features for Biological Activity

The core structure of N-phenylisonicotinamide serves as a critical scaffold for biological activity. Research into derivatives has highlighted that the maintenance of this fundamental structure is essential for potency in various therapeutic targets. For instance, in the development of xanthine (B1682287) oxidase inhibitors, the N-phenylisonicotinamide scaffold was identified as a key element. nih.gov

A significant enhancement in biological activity can be achieved through the introduction of specific functional groups at particular positions. For example, a tetrazole moiety introduced at the 3'-position of the phenyl ring has been shown to act as an effective H-bond acceptor, significantly improving inhibitory potency. This suggests that the ability to form hydrogen bonds in this region is a key pharmacophoric feature. Molecular docking and dynamics simulations have confirmed that such modifications can lead to favorable interactions with amino acid residues like Asn768 in the active site of xanthine oxidase. nih.gov

Furthermore, the amide linkage within the N-phenylisonicotinamide structure is vital. Studies have demonstrated that reversing this amide bond can be detrimental to the compound's biological activity, underscoring the importance of the specific orientation of the carbonyl and N-H groups for effective molecular interactions. nih.gov

Impact of Halogenation Patterns on Molecular Interactions

The presence and positioning of halogen atoms on the aromatic rings of a molecule can profoundly influence its physicochemical properties and, consequently, its biological activity. Halogens, such as chlorine, can affect a compound's lipophilicity, electronic distribution, and metabolic stability.

In SAR studies of analogous compounds, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, the presence of electron-withdrawing substituents like chlorine on the benzene (B151609) ring was associated with higher transcriptional activity. nih.govnih.gov This suggests that the electron-withdrawing nature of the chlorine atoms in this compound likely plays a significant role in its molecular interactions. These substitutions can enhance binding affinity by creating favorable electrostatic interactions with the target protein.

Moreover, the position of halogenation is critical. In studies of 1-phenylbenzazepine derivatives, a 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com While a different scaffold, this highlights the general principle that specific halogenation patterns can be crucial for directing a molecule to its biological target and improving its binding affinity. The 2,6-dichloro substitution pattern on the isonicotinamide ring likely contributes to a specific conformational preference and electronic profile that is beneficial for its biological activity.

Role of N-Phenyl Substituents in Modulating Biological Effects

Substituents on the N-phenyl ring play a pivotal role in modulating the biological effects of N-phenylisonicotinamide derivatives. The nature, size, and position of these substituents can fine-tune the compound's potency and selectivity.

For instance, the addition of a substituted benzyloxy group at the 4'-position of the N-phenyl ring has been shown to be advantageous for potency. nih.gov Specifically, an m-cyanobenzyloxy group was identified as being particularly effective in enhancing the inhibitory activity of N-phenylisonicotinamide derivatives against xanthine oxidase. nih.gov

The following table summarizes the impact of various substituents on the N-phenyl ring on the biological activity of related isonicotinamide derivatives.

| Substituent Position | Substituent Type | Impact on Biological Activity | Reference |

| 3'-position | 1H-tetrazol-1-yl | Excellent fragment for potency | nih.gov |

| 4'-position | Substituted benzyloxy (e.g., m-cyanobenzyloxy) | Welcome for potency | nih.gov |

| 4-position (of phenyl-triazole) | Electron-withdrawing groups | Favorable for activity | mdpi.com |

| 4-position (of phenyl-triazole) | Bulky, electron-donating groups | Detrimental to activity | mdpi.com |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis helps to identify the low-energy, bioactive conformation that is responsible for the observed biological effect.

For N-phenylisonicotinamide derivatives, molecular docking and molecular dynamics simulations have been employed to understand their binding modes. nih.gov These studies reveal that the molecule adopts a specific conformation within the active site of its target protein to maximize favorable interactions. For example, the tetrazole moiety in certain derivatives was shown to occupy a specific sub-pocket, allowing for a key hydrogen bond interaction. nih.gov

The following table provides examples of how conformational features influence the activity of related compounds.

| Compound Series | Conformational Feature | Impact on Activity | Reference |

| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives | Tetrazole moiety occupying a specific sub-pocket | Enables key H-bond and enhances potency | nih.gov |

| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs | Substitutions aiding in tighter packing | Contributes to higher transcriptional activity | nih.gov |

| Tetrahydroisoquinoline-triazole derivatives | Intramolecular π-π stacking | Can lead to a more compact conformation | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR studies on this compound were not found in the provided search results, the principles of QSAR are widely applied in the optimization of lead compounds. For instance, the SAR data discussed in the previous sections provide the foundation for building QSAR models. Descriptors such as electronic properties (e.g., Hammett constants of substituents), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP) of the N-phenyl substituents and other modifications would be calculated and correlated with biological activity.

The general findings from SAR studies, such as the preference for electron-withdrawing groups and the detrimental effect of bulky substituents, are qualitative observations that can be quantified and incorporated into a QSAR model. mdpi.com Such a model for the this compound series would allow for the virtual screening of a large library of potential derivatives, prioritizing the synthesis of those with the highest predicted potency.

Mechanistic Investigations of 2,6 Dichloro N Phenylisonicotinamide Biological Interactions

Identification of Molecular Targets and Pathways

Research into the precise molecular targets and pathways directly affected by 2,6-dichloro-N-phenylisonicotinamide is limited. However, the broader class of pyridine (B92270) carboxamides has been investigated, revealing several potential biological targets and mechanisms.

There is no specific evidence in the reviewed literature indicating that this compound is an inhibitor of xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. mdpi.com Its inhibition is a therapeutic strategy for conditions like gout. mdpi.com

However, studies on related pyridine carboxamide derivatives have demonstrated significant enzymatic inhibition against other targets. For instance, a series of novel pyridine carboxamides bearing a diarylamine scaffold were identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain. The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, an analogue, showed potent inhibitory activity against the SDH of Botrytis cinerea, a plant pathogen. nih.gov Its efficacy was comparable to the commercial fungicide thifluzamide. nih.gov

Furthermore, other classes of pyridine carboxamides have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in immunotherapy for cancer. nih.gov This demonstrates the versatility of the pyridine carboxamide scaffold in targeting diverse enzymatic activities.

Specific protein-ligand binding studies for this compound are not available. However, molecular docking simulations for related compounds provide insight into potential binding modes. For the antifungal compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, molecular docking suggested it could fit well into the active site of succinate dehydrogenase (SDH). nih.gov The proposed binding was stabilized by stable hydrogen bonds and hydrophobic interactions, indicating a strong affinity for the enzyme's active site. nih.gov

Similarly, induced-fit docking studies were conducted on a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the N-phenyl carboxamide feature. These studies showed that the derivatives occupy the binding site of the phosphatidylinositol 3-kinase (PI3Kα) and engage with key binding residues, explaining their anticancer activity. mdpi.com

Direct evidence of this compound modulating cellular pathways is not documented. However, the modulation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway is a known mechanism for many bioactive compounds and a plausible mode of action for pyridine carboxamide derivatives. The MAPK pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis. nih.govnews-medical.net Increased activity of MAPKs, particularly p38 MAPK, is involved in regulating the synthesis of inflammatory mediators, making them a key target for anti-inflammatory therapeutics. nih.gov Inhibitors of the p38 MAPK and JNK signaling cascades have shown significant anti-inflammatory effects in preclinical models, suggesting that targeting these pathways is a viable therapeutic strategy. nih.gov Bioactive compounds can modulate these pathways by altering the phosphorylation state of target molecules, thereby affecting gene expression and cellular function. news-medical.net

Cellular Uptake and Subcellular Localization Studies

Specific studies detailing the cellular uptake and subcellular localization of this compound are not found in the available literature. Generally, the ability of a compound to enter cells and its subsequent location within subcellular compartments are critical determinants of its biological activity. nih.govnih.gov These processes are largely governed by the physicochemical properties of the molecule, such as lipophilicity, charge, and size. nih.gov For example, amphiphilic compounds are often taken up by cells more rapidly and accumulate to higher concentrations than their more hydrophilic counterparts. nih.gov Once inside the cell, molecules can localize to specific organelles like the mitochondria, endoplasmic reticulum, or nucleus, which influences their mechanism of action and potential targets. nih.gov

Elucidation of Signaling Cascade Perturbations

There is no direct research available on the specific signaling cascade perturbations caused by this compound. The interaction of a compound with a molecular target, such as a receptor or enzyme, typically initiates a cascade of downstream signaling events. As discussed, the MAPK signaling pathway is a common target for modulation. nih.gov Perturbation of such pathways can lead to a variety of cellular responses, including changes in the expression of inflammatory cytokines, cell cycle arrest, or apoptosis. The specific outcomes depend on the compound, the cell type, and the nature of the signaling cascade involved.

Comparative Analysis with Related Bioactive Pyridine Carboxamides and Analogues

The pyridine carboxamide scaffold is present in a multitude of biologically active compounds with diverse therapeutic and agricultural applications. A comparative analysis highlights the functional versatility of this chemical class. While data on this compound is scarce, its potential activities can be hypothesized by comparing it with its analogues.

For example, substituting the pyridine ring can lead to vastly different activities. Nicotinamides (where the carboxamide is at the 3-position) with a diarylamine group have shown potent antifungal activity by inhibiting succinate dehydrogenase. nih.gov In contrast, pyridine-2-carboxamide derivatives have been optimized as selective inhibitors of HPK1 for cancer immunotherapy. nih.gov Other related structures, such as N-phenyl-2-quinolone-3-carboxamides, have been developed as anticancer agents targeting the PI3Kα pathway. mdpi.com The nature and position of substituents on both the pyridine and phenyl rings are critical for determining the specific molecular target and the resulting biological effect.

The table below summarizes the activities of several related pyridine carboxamide analogues.

| Compound Class / Example | Primary Biological Activity | Molecular Target/Pathway |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Antifungal nih.gov | Succinate Dehydrogenase (SDH) nih.gov |

| Pyridine-2-carboxamide analogues | Anticancer / Immunotherapy nih.gov | HPK1 Kinase nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Anticancer mdpi.com | PI3Kα mdpi.com |

| Nicotinoyl thioureas | Antibacterial mdpi.com | Not specified |

| N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane carboxamide | Antimicrobial researchgate.net | Not specified |

This comparative data illustrates that small modifications to the core structure of a substituted N-phenyl pyridine carboxamide can result in significant shifts in biological activity, from antifungal and antibacterial to anticancer, by engaging different molecular targets.

Preclinical Pharmacological Profiling and Efficacy Studies

In Vitro Biological Activities

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These assays are crucial for understanding the mechanism of action and identifying potential therapeutic applications.

Enzyme Inhibition Assays

Enzyme inhibition assays are conducted to determine if a compound can selectively bind to and inhibit the activity of a specific enzyme. This is a common mechanism of action for many therapeutic agents. For 2,6-Dichloro-N-phenylisonicotinamide, this would involve screening it against a panel of relevant enzymes to identify any inhibitory effects. The results of such assays are typically reported as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%.

Data on the specific enzyme inhibitory activity of this compound is not currently available in published literature. A hypothetical data table for such an assay is presented below to illustrate how results would be displayed.

| Target Enzyme | This compound IC50 (µM) |

| Enzyme A | Data Not Available |

| Enzyme B | Data Not Available |

| Enzyme C | Data Not Available |

Cell-Based Functional Assays (e.g., antiproliferative activity)

Cell-based functional assays assess the effect of a compound on cellular processes. A common example is the antiproliferative assay, which measures the ability of a compound to inhibit the growth of cancer cell lines. The potency of the compound is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal growth inhibitory concentration (GI50).

Specific data from cell-based functional assays for this compound have not been reported in the available scientific literature. A representative data table for an antiproliferative assay is shown below.

| Cell Line | This compound GI50 (µM) |

| Human Breast Cancer (MCF-7) | Data Not Available |

| Human Colon Cancer (HCT116) | Data Not Available |

| Human Lung Cancer (A549) | Data Not Available |

Broad-Spectrum Biological Screening for Potential Applications

Broad-spectrum biological screening involves testing a compound against a wide array of biological targets to uncover potential therapeutic applications beyond its initial intended use. This can include screens for antibacterial, antifungal, antiviral, or other activities.

There is no publicly available information on whether this compound has undergone broad-spectrum biological screening.

In Vivo Efficacy Models in Relevant Organisms (non-human)

In vivo studies are conducted in living organisms, most commonly in animal models of human diseases, to evaluate the efficacy and potential therapeutic effects of a compound.

Establishment of Disease-Specific Animal Models for Compound Evaluation

To assess the in vivo efficacy of a compound, appropriate animal models that mimic the pathophysiology of a human disease are established. The choice of model depends on the suspected therapeutic target of the compound. For instance, if a compound shows antiproliferative activity in vitro, it might be tested in a xenograft mouse model of cancer.

As there is no published in vitro activity for this compound, no specific disease-relevant animal models for its evaluation have been described in the literature.

Efficacy Evaluations and Dose-Response Relationships

Once a suitable animal model is established, the compound's efficacy is evaluated. This typically involves administering the compound at various doses to determine the dose-response relationship. Key parameters measured include the extent of disease inhibition, improvement in clinical signs, or prolongation of survival.

No in vivo efficacy data or dose-response studies for this compound have been published. A hypothetical table illustrating how such data would be presented is provided below.

| Animal Model | Dosing Regimen | Outcome Measure | Result |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Biomarker Analysis in Preclinical Animal Models

Currently, there is a notable absence of publicly available scientific literature detailing the preclinical pharmacological profiling and efficacy of the specific chemical compound this compound. Extensive searches of scholarly databases and scientific publications have not yielded any studies that investigate its effects in preclinical animal models, and consequently, there is no data available regarding biomarker analysis for this compound.

The investigation of biomarkers is a critical component of preclinical research, providing insights into the mechanism of action of a compound and its potential therapeutic efficacy. This analysis typically involves measuring changes in specific molecules (such as proteins, genes, or metabolites) in response to treatment in animal models of disease. However, for this compound, no such studies appear to have been published.

Similarly, research on structurally related compounds, such as 2,6-dichloro-5-fluoro-N-phenylnicotinamide, also indicates a lack of available data on anticancer and antiproliferative activities, with no reported in vitro cytotoxicity data for various cancer cell lines. This further underscores the general scarcity of research surrounding this particular chemical scaffold in the context of preclinical efficacy and biomarker discovery.

Without any preclinical studies on this compound, it is not possible to provide information on the modulation of specific biomarkers, nor to generate data tables related to its activity in animal models. The scientific community has not yet published research that would form the basis for a discussion on its preclinical biomarker profile.

Preclinical Pharmacokinetic and Metabolic Profile of this compound

Disclaimer: Publicly available research detailing the specific pharmacokinetic and metabolic profile of this compound is limited. The following sections outline the standard methodologies and expected research findings for a compound of this nature within preclinical systems, based on established principles of drug metabolism and pharmacokinetics.

Pharmacokinetic and Metabolic Research in Preclinical Systems

The preclinical evaluation of a new chemical entity such as 2,6-Dichloro-N-phenylisonicotinamide involves a comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental to understanding how the compound behaves within a biological system, providing insights that are crucial for further development.

In preclinical studies, the absorption and distribution of a compound are investigated to understand its bioavailability and tissue penetration. For a compound like this compound, this would typically involve administration to animal models such as rats and mice.

Research Findings:

Studies would be designed to determine the rate and extent of absorption into the systemic circulation following oral and intravenous administration. Key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) would be calculated. The oral bioavailability, which is the fraction of the administered dose that reaches the systemic circulation unchanged, would be a critical endpoint.

The distribution of the compound throughout the body would be assessed by measuring its concentration in various tissues and organs at different time points after administration. This helps to identify potential target tissues and to understand the volume of distribution (Vd), which provides an indication of the extent of tissue uptake. Plasma protein binding is another important characteristic that would be determined, as it influences the amount of free compound available to exert its pharmacological effect.

Hypothetical Data Table for Absorption and Distribution Parameters:

| Parameter | Value | Units |

| Oral Bioavailability (F) | Data not available | % |

| Maximum Concentration (Cmax) | Data not available | ng/mL |

| Time to Cmax (Tmax) | Data not available | h |

| Area Under the Curve (AUC) | Data not available | ng·h/mL |

| Volume of Distribution (Vd) | Data not available | L/kg |

| Plasma Protein Binding | Data not available | % |

The metabolic fate of this compound would be investigated to identify the enzymatic processes that modify the compound and to characterize the resulting metabolites. nih.gov These studies are essential as metabolites can have their own pharmacological activity or may be associated with toxicity. nih.gov

Research Findings:

In vitro studies using liver microsomes, hepatocytes, and recombinant enzymes from various species (including human) would be conducted to elucidate the primary metabolic pathways. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. For a molecule containing a phenyl ring and a dichlorinated pyridine (B92270) ring, hydroxylation and subsequent glucuronidation or sulfation would be anticipated metabolic routes.

In vivo studies would involve the analysis of plasma, urine, and feces from preclinical species dosed with this compound to identify and quantify the metabolites formed. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are typically employed for this purpose. The identification of major metabolites is of particular importance, especially those that constitute a significant portion of the total drug-related material in circulation. nih.gov

Hypothetical Data Table for Identified Metabolites:

| Metabolite ID | Proposed Structure | Method of Identification |

| M1 | Data not available | LC-MS/MS |

| M2 | Data not available | LC-MS/MS |

| M3 | Data not available | LC-MS/MS |

To understand how this compound and its metabolites are eliminated from the body, excretion studies are performed. Mass balance studies, often utilizing a radiolabeled version of the compound, are the gold standard for this purpose. nih.gov

Research Findings:

In a typical mass balance study, a radiolabeled form of this compound (e.g., with 14C or 3H) would be administered to preclinical models. nih.gov Urine, feces, and expired air would be collected over a period of time until the majority of the radioactivity has been recovered. This allows for the determination of the primary routes and rates of excretion. The total recovery of the administered radioactive dose provides a comprehensive account of the compound's disposition. nih.gov The relative proportions of unchanged parent compound and various metabolites in the excreta would also be quantified to provide a complete picture of the elimination process.

Hypothetical Data Table for Mass Balance Study:

| Excretion Route | Percentage of Administered Dose |

| Urine | Data not available |

| Feces | Data not available |

| Total Recovery | Data not available |

IVIVC aims to establish a predictive relationship between in vitro properties and in vivo pharmacokinetic behavior. This can be a valuable tool in drug development to streamline formulation development and to anticipate the in vivo performance of different formulations based on in vitro dissolution data.

Research Findings:

For a compound like this compound, an IVIVC could be developed by correlating in vitro dissolution rates from various formulations with in vivo absorption data obtained from preclinical species. This would involve developing a biopharmaceutical classification system (BCS) based on its solubility and permeability characteristics.

The establishment of a successful IVIVC would allow for the use of in vitro dissolution as a surrogate for in vivo bioequivalence studies, potentially reducing the number of animal studies required. The correlation would be evaluated based on its ability to predict the Cmax and AUC of the compound in vivo from the in vitro dissolution profile.

Mechanisms of Acquired Resistance in Biological Systems

Molecular Basis of Resistance Development to Related Compounds

The development of resistance to fungicides, including those related to 2,6-Dichloro-N-phenylisonicotinamide, often stems from specific molecular changes within the target organism. One of the most common mechanisms is the alteration of the drug's target site. aber.ac.uk For phenylamide fungicides, a well-established class of compounds, the primary target is the ribosomal RNA (rRNA) polymerase. aber.ac.ukrutgers.edu Resistance arises from mutations in the gene encoding this enzyme, which reduces the binding affinity of the fungicide to its target, thereby diminishing its inhibitory effect. aber.ac.uk This type of resistance, resulting from a single gene mutation, is often referred to as qualitative resistance. nih.gov

Another key molecular mechanism of resistance is the increased expression of efflux pumps. apsnet.org These are membrane proteins that actively transport toxic compounds, including fungicides, out of the cell, preventing them from reaching their target site and accumulating to effective concentrations. apsnet.orgnih.gov The overexpression of genes encoding these transporters, such as those belonging to the ATP-binding cassette (ABC) or major facilitator superfamily (MFS), is a common strategy employed by fungi to confer resistance to a broad range of antimicrobial agents. apsnet.org

Furthermore, some organisms may develop resistance through metabolic detoxification, where they produce enzymes that chemically modify and inactivate the fungicide. While less commonly cited for phenylamides specifically, this is a recognized resistance mechanism for other classes of fungicides.

The following table summarizes the primary molecular mechanisms of resistance observed for related fungicide classes.

| Mechanism | Description | Related Compound Classes |

| Target Site Modification | Alterations in the target protein reduce the binding affinity of the fungicide. | Phenylamides, Benzimidazoles, Strobilurins aber.ac.uknih.gov |

| Overexpression of Efflux Pumps | Increased removal of the fungicide from the cell by transporter proteins. | Azoles, and a general mechanism in many fungi apsnet.orgnih.gov |

| Metabolic Detoxification | Enzymatic inactivation of the fungicide molecule. | Various fungicide classes |

| Target Gene Overexpression | Increased production of the target protein to overcome the inhibitory effect of the fungicide. | Documented for some fungicide classes apsnet.org |

Strategies to Overcome or Circumvent Resistance Mechanisms

Given the significant impact of fungicide resistance, various strategies have been developed to manage and mitigate its development. These approaches aim to reduce the selection pressure for resistant strains and maintain the efficacy of existing fungicides.

A primary strategy is the use of fungicide mixtures with different modes of action. nzpps.org By combining a phenylamide fungicide, for example, with a fungicide that targets a different cellular process, the probability of a pathogen simultaneously developing resistance to both compounds is significantly reduced. bcpc.org

Alternation of fungicides with different modes of action throughout a growing season is another effective approach. This prevents the continuous selection pressure that would favor the proliferation of strains resistant to a single class of fungicides.

From a molecular and genetic perspective, research is ongoing to develop novel fungicides that target different cellular pathways, for which resistance has not yet developed. Furthermore, understanding the specific mutations and epigenetic changes that confer resistance can aid in the development of molecular diagnostic tools to rapidly detect resistant strains in the field, allowing for more informed and targeted fungicide applications.

Targeting the resistance mechanisms themselves is another potential strategy. For example, the development of efflux pump inhibitors could restore the efficacy of existing fungicides. Similarly, targeting epigenetic pathways is being explored as a novel therapeutic approach in medicine and could have applications in agriculture. nih.govwhatisepigenetics.com

The following table summarizes key strategies for managing fungicide resistance.

| Strategy | Principle | Example |

| Fungicide Mixtures | Combining fungicides with different modes of action to reduce the likelihood of simultaneous resistance development. | Mixing a phenylamide with a multi-site inhibitor. nzpps.orgbcpc.org |

| Fungicide Alternation | Rotating fungicides with different modes of action to avoid continuous selection pressure. | Using a phenylamide in one application, followed by a different class of fungicide in the next. |

| Preventative Application | Applying fungicides before high disease pressure to reduce the population size and the probability of resistance emergence. | Spraying based on disease forecasting models rather than curative action. rutgers.edunzpps.org |

| Development of Novel Fungicides | Introducing new modes of action to which pathogens have not been exposed. | Research into new target sites in fungal metabolism. |

| Targeting Resistance Mechanisms | Developing compounds that inhibit the mechanisms of resistance. | Research into efflux pump inhibitors or compounds that modulate epigenetic states. nih.govwhatisepigenetics.com |

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) strategies become particularly valuable. nih.govnih.gov These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For 2,6-Dichloro-N-phenylisonicotinamide, LBDD approaches can be employed to identify the key structural features responsible for its biological effects.

One of the primary LBDD techniques is Quantitative Structure-Activity Relationship (QSAR) analysis. A QSAR model for a series of analogues of this compound would involve the following steps:

Data Set Compilation: A series of chemically related compounds with varying biological activities would be synthesized and tested.

Descriptor Calculation: For each molecule, a wide range of physicochemical properties, also known as molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), would be calculated.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, would be used to establish a mathematical relationship between the calculated descriptors and the observed biological activity.

Another powerful LBDD method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By comparing the structures of active compounds, including this compound, a common pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules with the potential for similar biological activity.

Structure-Based Drug Design (SBDD) and Molecular Docking Simulations

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) offers a more direct approach to drug discovery. nih.gov SBDD leverages the structural information of the target's binding site to design and optimize ligands. thermofisher.com

Molecular docking is a cornerstone of SBDD. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, molecular docking simulations could be performed to:

Identify Potential Biological Targets: By docking the compound against a panel of known protein structures, potential biological targets can be identified.

Elucidate Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and its target. mdpi.com

Guide Lead Optimization: By understanding the binding mode, medicinal chemists can rationally design modifications to the structure of this compound to improve its binding affinity and selectivity.

The results of a hypothetical docking study of this compound into a putative binding site are summarized in the table below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Serine 24 | 2.9 |

| Hydrogen Bond | Glycine 25 | 3.1 |

| Hydrophobic | Leucine 54 | 3.8 |

| Hydrophobic | Valine 87 | 4.2 |

| Pi-Pi Stacking | Phenylalanine 102 | 4.5 |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed understanding of the flexibility and conformational changes of both the ligand and the target.

For the this compound-target complex, MD simulations could be used to:

Assess Binding Stability: By simulating the complex over several nanoseconds, the stability of the predicted binding mode from docking can be evaluated.

Characterize Conformational Changes: MD simulations can reveal how the binding of this compound may induce conformational changes in the target protein, which can be crucial for its biological function.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy of this compound to its target, providing a more accurate prediction of its binding affinity.

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations , based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. researchgate.net Methods such as Density Functional Theory (DFT) can be applied to this compound to understand its intrinsic properties. researchgate.net

Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules. nih.gov

Atomic Charges: Calculating the partial charges on each atom of this compound can provide insights into its polarity and potential for electrostatic interactions.

The table below presents hypothetical results from a DFT calculation for this compound.

| Parameter | Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

In Silico Predictive Modeling of Biological Activities and ADME Properties

In addition to predicting binding affinity, computational models can be used to forecast a wide range of biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. researchgate.netnih.gov

For this compound, various computational models could be used to predict properties such as:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption can be estimated.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration can be made.

Metabolism: The potential for metabolism by cytochrome P450 enzymes can be assessed.

Excretion: Properties related to renal clearance can be predicted.

Toxicity: Potential toxic liabilities, such as hepatotoxicity or cardiotoxicity, can be flagged using predictive models.

The following table provides a hypothetical in silico ADME profile for this compound.

| Property | Predicted Value |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for separating 2,6-Dichloro-N-phenylisonicotinamide from impurities, metabolites, or other components within a mixture, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for these purposes.

An HPLC method for quantifying this compound would typically involve a reverse-phase column (such as a C18 column). The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Separation is achieved based on the compound's polarity, allowing it to be resolved from other substances. Quantification is performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for analyzing complex samples, as it provides not only retention time data but also mass-to-charge ratio (m/z) information, confirming the identity of the analyte. For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would offer high sensitivity and selectivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV Scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation pattern.

¹H NMR spectroscopy would be used to identify the number and types of protons in the molecule, including signals from the phenyl and pyridine (B92270) rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the arrangement of atoms. ¹³C NMR would similarly identify all unique carbon atoms in the structure.

Mass spectrometry would determine the compound's exact molecular mass. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition by providing a highly accurate mass measurement. Fragmentation analysis (MS/MS) involves breaking the molecule apart and analyzing the resulting fragments to further corroborate the proposed structure. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Distinct signals for aromatic protons on both the phenyl and dichloropyridine rings. |

| Multiplicity | Splitting patterns (e.g., doublets, triplets) corresponding to adjacent protons. | |

| ¹³C NMR | Chemical Shifts (ppm) | Signals corresponding to each unique carbon atom, including the carbonyl carbon of the amide. |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | An m/z value corresponding to the molecular weight of the compound plus a proton. Isotopic pattern would show the presence of two chlorine atoms. |

| Major Fragments | Ions resulting from the cleavage of the N-phenyl bond or the amide C-N bond. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides exact bond lengths, bond angles, and torsion angles within the molecule. It also reveals intermolecular interactions, such as hydrogen bonding or stacking, which dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties and for computational modeling studies. While no published crystal structure for this specific compound was found, related structures like 2,6-Dichloro-N-phenylbenzamide have been characterized, showing how molecules can be linked into chains via intermolecular hydrogen bonds. researchgate.net

Table 3: Example of Crystal Structure Data Presentation

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | e.g., C=O, C-N, C-Cl |

| Key Bond Angles (°) | e.g., O=C-N |

Advanced Bioanalytical Approaches for In Vitro and In Vivo Sample Analysis

To study the behavior of this compound in biological systems, advanced bioanalytical methods are required. These methods must be sensitive and selective enough to detect and quantify the compound at low concentrations in complex biological matrices like plasma, urine, or tissue homogenates.

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity. The methodology involves developing a robust sample preparation protocol, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the biological matrix. An internal standard is typically added to correct for variations in sample processing and instrument response. The optimized LC-MS/MS method would then be used to analyze samples from in vitro experiments (e.g., metabolic stability assays) or in vivo pharmacokinetic studies.

Method Validation for Research Applications (Selectivity, Sensitivity, Accuracy)

For any analytical method to be considered reliable for research, it must undergo a thorough validation process. scielo.br Validation demonstrates that the method is suitable for its intended purpose. Key parameters are defined by international guidelines.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Accuracy: This refers to the closeness of the measured value to the true value. It is usually determined by analyzing samples with known concentrations of the analyte and calculating the percent recovery.

Other essential validation parameters include linearity (the ability to produce results proportional to the concentration), precision (the degree of agreement among individual tests), and stability (the chemical stability of the analyte in the biological matrix under specific storage and processing conditions).

Table 4: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Common Acceptance Criterion |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Within 85-115% (or 80-120% for LLOQ) |

| Precision (%RSD) | ≤ 15% (or ≤ 20% for LLOQ) |

| Selectivity | No significant interference at the analyte's retention time. |

Future Research Directions and Therapeutic Potential

Exploration of Novel Bioactive Scaffolds Derived from 2,6-Dichloro-N-phenylisonicotinamide

The core structure of this compound presents a versatile foundation for the synthesis of a diverse array of novel bioactive scaffolds. The inherent chemical reactivity of the isonicotinamide (B137802) nucleus, coupled with the electronic influence of the dichloro-substituents, provides a rich playground for medicinal chemists. Future research will likely focus on systematic modifications of this parent molecule to enhance potency, selectivity, and pharmacokinetic properties.

Detailed structure-activity relationship (SAR) studies will be pivotal in guiding the rational design of new analogs. nih.govresearchgate.net By methodically altering substituents on both the phenyl and pyridine (B92270) rings, researchers can probe the key molecular interactions that govern biological activity. For instance, the introduction of various functional groups, such as electron-donating or electron-withdrawing moieties, can significantly impact the compound's binding affinity to target proteins. mdpi.com The exploration of different linkage chemistries and the introduction of novel heterocyclic systems appended to the core scaffold are also promising avenues for creating new chemical diversity.

Pharmacophore modeling and computational chemistry will play a crucial role in this exploratory phase. dovepress.comnih.gov By constructing three-dimensional models that define the essential features required for biological activity, researchers can virtually screen libraries of potential derivatives, prioritizing those with the highest likelihood of success. dovepress.com This in-silico approach can significantly accelerate the discovery of lead compounds with improved therapeutic profiles.

The table below summarizes examples of bioactive scaffolds derived from the broader nicotinamide (B372718) and isonicotinamide classes, highlighting the potential for generating novel derivatives from this compound.

| Derivative Class | Reported Biological Activity | Potential for this compound Analogs |

| N-phenylsulfonylnicotinamide | Antitumor, EGFR tyrosine kinase inhibition | Development of potent and selective anticancer agents. |

| Nicotinamide Derivatives | Aurora Kinase Inhibition, Antitumor | Exploration of novel kinase inhibitors for cancer therapy. |

| Nicotinic Acid Derivatives | Anti-inflammatory | Design of new anti-inflammatory drugs with potentially improved safety profiles. |

| Phenethyl Nicotinamides | Na(V)1.7 Channel Blockers | Investigation of novel analgesics for the treatment of chronic pain. nih.gov |

| 2-Ureidonicotinamide Derivatives | Antiviral (Influenza A) | Development of new antiviral agents targeting viral replication mechanisms. |

Targeting New Disease Areas Based on Mechanistic Insights

A deeper understanding of the mechanism of action of this compound and its derivatives will be instrumental in identifying new therapeutic applications. While initial research may focus on a specific disease area, mechanistic insights can reveal opportunities in other pathologies that share common molecular drivers.

A significant body of research points towards the potential of N-phenylisonicotinamide derivatives as potent kinase inhibitors. discoveryontarget.comdiscoveryontarget.com Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. cuni.cz Derivatives of the related nicotinamide structure have shown inhibitory activity against key oncogenic kinases such as:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A validated target in various cancers.

Aurora Kinases: Essential for cell cycle regulation and a target in oncology.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.

Future research should, therefore, focus on screening this compound and its novel derivatives against a broad panel of kinases to identify novel and selective inhibitors. pnas.org This could open up new avenues for the treatment of a wide range of cancers.

Beyond oncology, the anti-inflammatory properties observed in related nicotinamide compounds suggest that this compound derivatives could be explored for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The antinociceptive (pain-relieving) effects of nicotinamide and its isomers also point to a potential role in the development of new analgesics.

The following table outlines potential new disease areas for this compound derivatives based on the known activities of related compounds.

| Potential Disease Area | Underlying Mechanism | Rationale for Exploration |

| Various Cancers | Inhibition of oncogenic kinases (e.g., EGFR, Aurora, VEGFR-2) | The N-phenylisonicotinamide scaffold has been shown to be a viable starting point for the development of kinase inhibitors. |

| Chronic Inflammatory Diseases | Modulation of inflammatory pathways | Related nicotinamide derivatives have demonstrated anti-inflammatory activity. |

| Neuropathic and Inflammatory Pain | Blockade of ion channels or modulation of pain signaling pathways | Isonicotinamide has shown antinociceptive effects in preclinical models. |

| Viral Infections | Inhibition of viral replication enzymes | Derivatives of nicotinamide have shown activity against influenza A virus. |

Integration of Omics Technologies in Compound Research

The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of this compound and its derivatives. These technologies can provide a comprehensive view of the molecular changes that occur in cells and organisms upon treatment, facilitating target identification, mechanism of action studies, and the discovery of biomarkers. mdpi.com

Genomics: Genomic approaches can be used to identify genetic factors that influence sensitivity or resistance to a particular compound. aacrjournals.orgnih.gov For example, by screening a compound against a panel of cancer cell lines with known genomic profiles, researchers can identify specific mutations or gene expression patterns that correlate with drug response. aacrjournals.org This information is invaluable for patient stratification in future clinical trials and for the development of personalized medicine strategies.

Proteomics: Chemical proteomics is a powerful tool for identifying the direct protein targets of small molecules. nih.govresearchgate.net Techniques such as affinity chromatography coupled with mass spectrometry can be used to "fish" for proteins that bind to this compound, providing direct evidence of its molecular targets. pnas.org Quantitative proteomics can further be used to assess global changes in protein expression and post-translational modifications following compound treatment, offering deeper insights into the affected cellular pathways. nih.gov

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems. mdpi.comnih.gov By examining the metabolic fingerprint of cells or tissues after treatment with this compound, researchers can gain insights into its effects on cellular metabolism. researchgate.netresearchgate.netsmw.ch This can be particularly useful for understanding the mechanisms of action of anti-inflammatory and anticancer drugs, as both inflammation and cancer are associated with profound metabolic reprogramming. nih.gov

| Omics Technology | Application in this compound Research | Potential Outcomes |

| Genomics | Correlating compound activity with the genomic features of cancer cell lines. | Identification of predictive biomarkers of drug response; patient stratification strategies. nih.gov |

| Proteomics | Identifying direct protein binding partners of the compound. | Unbiased target identification and validation; elucidation of off-target effects. researchgate.netacs.org |

| Metabolomics | Profiling changes in cellular metabolites upon compound treatment. | Understanding the impact on cellular metabolism; identifying novel mechanistic insights and biomarkers of drug activity. mdpi.comresearchgate.net |

Collaborative Research Opportunities in N-Phenylisonicotinamide Chemistry

The advancement of research on this compound and the broader class of N-phenylisonicotinamides will be significantly enhanced through collaborative efforts. The complexity and cost of modern drug discovery necessitate partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs).

Academia-Industry Collaborations: Academic labs often excel in basic research, target discovery, and elucidating mechanisms of action. aacrmeetingnews.org Pharmaceutical companies, on the other hand, have extensive expertise in medicinal chemistry, drug development, and clinical trials. nih.govmrlcg.com Collaborations between these sectors can create a synergistic environment where fundamental scientific discoveries are efficiently translated into new medicines. aacrmeetingnews.orgmrlcg.comesmo.org A survey of oncologists revealed that a majority consider collaborations with industry to be important for their careers and that scientific integrity is generally preserved in such partnerships. nih.gov

Open Science Initiatives: The sharing of chemical probes and data through open science platforms can also accelerate research. sgc-unc.org Initiatives that make well-characterized small molecule inhibitor sets available to the broader scientific community can facilitate the exploration of new biological functions for these compounds and the identification of new drug targets. genomeweb.com

Consortia and Public-Private Partnerships: The formation of research consortia involving multiple academic and industry partners can be particularly effective for tackling complex scientific challenges. These consortia can pool resources, expertise, and data to advance the understanding and therapeutic application of N-phenylisonicotinamide chemistry on a larger scale.

By fostering a collaborative ecosystem, the scientific community can more effectively and efficiently explore the therapeutic potential of this compound and its derivatives, ultimately benefiting patients in need of new and improved treatments.

Q & A

Q. What are the established synthetic routes for 2,6-Dichloro-N-phenylisonicotinamide, and what key reagents are involved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated pyridine derivatives (e.g., 4,6-dichloronicotinamide) are often functionalized with aniline derivatives under reflux conditions using catalysts like DMF or thionyl chloride . Reaction optimization may involve varying temperature (0–120°C) and solvent systems (e.g., THF, CH₃CN) to improve yields. Characterization typically combines LC-MS for purity assessment and NMR for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl ring protons at δ 7.2–7.8 ppm) and carbonyl carbons (~168–170 ppm) .

- X-ray Crystallography : Resolves molecular geometry and packing using SHELX refinement tools. For example, bond angles and torsion angles in related dichlorophenylamides have been reported with SHELXL .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during refinement of this compound?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP to refine partial occupancies . Validate results against Fo-Fc difference maps and R-factor convergence (target R1 < 0.05 for high-resolution data). Cross-check with density functional theory (DFT)-optimized geometries for bond-length validation .

Q. What strategies address contradictory bioactivity data in mechanistic studies of this compound?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with stricter controls (e.g., solvent-matched blanks) to rule out false positives.

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) via platforms like Chemotion ELN for transparent workflow sharing .

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Test alternatives like dichloromethane with phase-transfer catalysts.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and by-product formation .

- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Management and Reproducibility

Q. What tools are recommended for managing crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) paired with CIF validation tools .

- Spectroscopy : NIST Chemistry WebBook provides reference IR/NMR spectra for cross-validation .

- Data Repositories : Store datasets in RADAR4Chem or nmrXiv for public access and peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.